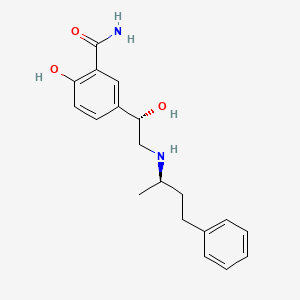
R,S-Labetalol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
R,S-Labetalol is a racemic mixture of two enantiomers, R-Labetalol and S-Labetalol. It is a medication primarily used to treat high blood pressure and manage angina. The compound is unique in that it acts as both an alpha and beta-adrenergic receptor antagonist, which helps in reducing blood pressure by decreasing peripheral vascular resistance without significantly altering heart rate or cardiac output .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of R,S-Labetalol involves multiple steps, starting from the reaction of 2-hydroxy-5-nitrobenzaldehyde with 1-methyl-3-phenylpropylamine to form an imine intermediate. This intermediate is then reduced to the corresponding amine, followed by acylation with chloroacetyl chloride to yield the final product, this compound .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
化学反应分析
Types of Reactions
R,S-Labetalol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert the nitro group in intermediates to amines.
Substitution: Nucleophilic substitution reactions are involved in the acylation step of the synthesis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Acylation reactions often use chloroacetyl chloride in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include various intermediates and the final product, this compound, along with its glucuronide conjugates during metabolism .
科学研究应用
R,S-Labetalol has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study adrenergic receptor interactions.
Biology: Investigated for its effects on cellular signaling pathways.
Medicine: Extensively used in clinical trials for hypertension and angina management.
Industry: Employed in the development of new antihypertensive drugs
作用机制
R,S-Labetalol works by blocking both alpha and beta-adrenergic receptors. This dual action results in decreased peripheral vascular resistance and reduced cardiac output, thereby lowering blood pressure. The compound specifically targets beta-1 adrenergic receptors in the heart and alpha-1 adrenergic receptors in blood vessels .
相似化合物的比较
Similar Compounds
Atenolol: A selective beta-1 adrenergic receptor antagonist.
Propranolol: A non-selective beta-adrenergic receptor antagonist.
Carvedilol: Another dual alpha and beta-adrenergic receptor antagonist
Uniqueness
R,S-Labetalol is unique due to its combined alpha and beta-blocking properties, which provide a balanced approach to managing hypertension without significantly affecting heart rate. This makes it particularly useful in treating conditions where both alpha and beta receptor blockade is beneficial .
属性
CAS 编号 |
83167-32-2 |
|---|---|
分子式 |
C19H24N2O3 |
分子量 |
328.4 g/mol |
IUPAC 名称 |
2-hydroxy-5-[(1S)-1-hydroxy-2-[[(2R)-4-phenylbutan-2-yl]amino]ethyl]benzamide |
InChI |
InChI=1S/C19H24N2O3/c1-13(7-8-14-5-3-2-4-6-14)21-12-18(23)15-9-10-17(22)16(11-15)19(20)24/h2-6,9-11,13,18,21-23H,7-8,12H2,1H3,(H2,20,24)/t13-,18-/m1/s1 |
InChI 键 |
SGUAFYQXFOLMHL-FZKQIMNGSA-N |
手性 SMILES |
C[C@H](CCC1=CC=CC=C1)NC[C@H](C2=CC(=C(C=C2)O)C(=O)N)O |
规范 SMILES |
CC(CCC1=CC=CC=C1)NCC(C2=CC(=C(C=C2)O)C(=O)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















